benzyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
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Description
Synthesis Analysis
While there is no direct synthesis method available for the exact compound, there are methods available for synthesizing similar compounds. For instance, a method for synthesizing 3,4-dimethoxyphenyl acetonitrile involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction . This method is suitable for industrial mass production due to its simple reaction procedure, improved yield, and reduced cost .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For the similar compound “[2-(Benzyloxy)-3,4-dimethoxyphenyl]acetate”, the molecular formula is C17H17O5 and the average mass is 301.314 Da .Scientific Research Applications
Chemical Synthesis and Reactivity
Research in this area focuses on the reactions of similar compounds, exploring their potential in creating a wide variety of chemical structures. For example, the study by Berestovitskaya et al. (2009) explores the reactions of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with CH acids, leading to thieno[3,2-b]chromene derivatives through a 1,4-addition pattern and subsequent intramolecular heterocyclization (Berestovitskaya et al., 2009). Such studies provide insights into the reactivity of complex molecules and their potential applications in synthesizing novel compounds.
Pharmaceutical Chemistry
In pharmaceutical chemistry, the synthesis and modification of chromone derivatives, as discussed by Terzidis et al. (2008), demonstrate the potential of these compounds in drug development. Their work on successive Michael reactions on chromone derivatives with dimethyl 1,3-acetonedicarboxylate highlights the synthesis of functionalized benzophenones and benzo[c]chromones, suggesting their utility in creating bioactive molecules (Terzidis et al., 2008).
Material Science
The research extends into materials science, where the manipulation of molecular structures can lead to materials with unique properties. The oxidation behavior of compounds, as studied by Rosenau et al. (2002), investigates the synthesis and oxidation behavior of multifunctional antioxidants, demonstrating the importance of such compounds in developing materials with enhanced stability and performance (Rosenau et al., 2002).
Catalysis
In the field of catalysis, the work by Ren, Schulz, and Dong (2015) on the Pd-catalyzed ortho-acetoxylation of masked benzyl alcohols illustrates the significance of catalytic processes in modifying chemical structures efficiently. Their research contributes to the development of methodologies for synthesizing 2-hydroxyalkylphenol derivatives, showing the versatility of catalytic reactions in organic synthesis (Ren, Schulz, & Dong, 2015).
Properties
IUPAC Name |
benzyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-17-26(19-9-12-22(30-2)24(13-19)31-3)27(29)21-11-10-20(14-23(21)34-17)32-16-25(28)33-15-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDRHWYQZUBDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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